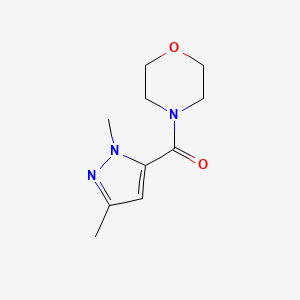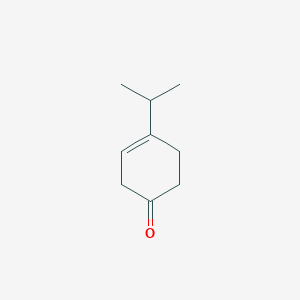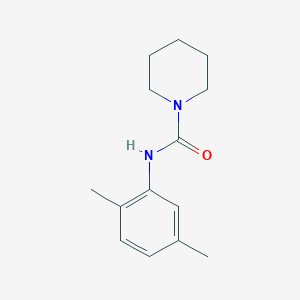
Phosphoric triamide, N,N',N''-tris(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
トリ(4-メチルフェニル)リン酸トリアミドの合成は、通常、制御された条件下で、塩化ホスホリルと4-メチルアニリンを反応させることを含みます。反応は以下のとおりです。
塩化ホスホリルとの反応: 塩化ホスホリルは、トリエチルアミンなどの塩基の存在下で、4-メチルアニリンと反応させます。反応は、加水分解を防ぐために無水条件下で行われます。
精製: 得られた生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製し、目的の化合物を高純度で得ます。
工業生産方法
工業的な環境では、トリ(4-メチルフェニル)リン酸トリアミドの製造は、ラボでの合成プロセスをスケールアップすることを含みます。これには、最大収量と効率を達成するために、温度、圧力、反応時間などの反応条件を最適化することが含まれます。連続フローリアクターと自動システムの使用により、生産プロセスをさらに強化できます。
化学反応の分析
反応の種類
トリ(4-メチルフェニル)リン酸トリアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、リン酸誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、ホスフィン誘導体を形成する可能性があります。
置換: この化合物の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求電子置換反応は、通常、ニトロ化のための硝酸やハロゲン化のためのハロゲンなどの試薬を伴います。
生成される主な生成物
酸化: リン酸誘導体。
還元: ホスフィン誘導体。
置換: ニトロ化またはハロゲン化された芳香族化合物。
科学的研究の応用
トリ(4-メチルフェニル)リン酸トリアミドは、以下を含む科学研究において幅広い用途があります。
化学: 配位化学における配位子として、および有機合成における試薬として使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗癌剤や抗炎症剤などの潜在的な治療効果について探求されています。
産業: 独自の構造的特性により、ポリマーやコーティングなどの高度な材料の開発に利用されています。
作用機序
トリ(4-メチルフェニル)リン酸トリアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、金属イオンに結合して配位錯体を形成する配位子として作用することができます。これらの錯体は、酵素活性やシグナル伝達経路など、さまざまな生化学プロセスに影響を与える可能性があります。さらに、この化合物の芳香環は、π-π相互作用や水素結合に関与して、生物活性をさらに調節することができます。
類似化合物との比較
トリ(4-メチルフェニル)リン酸トリアミドは、以下のような他の類似の化合物と比較することができます。
トリ(4-メチルフェニル)ホスフィンオキシド: 構造は類似していますが、リン酸トリアミドコアの窒素原子ではなく酸素原子を含んでいます。
トリ(4-メチルフェニル)ホスフィン: リン酸トリアミドに存在するアミド基が欠けており、化学的性質と反応性が異なります。
トリ(4-メチルフェニル)ホスホルアミド: ホスホルアミド基を含んでおり、リン酸トリアミドと比較して異なる化学的および生物学的特性を付与します。
トリ(4-メチルフェニル)リン酸トリアミドの独自性は、特定の構造配置と3つの4-メチルフェニル基の存在にあります。これらは、その独自の化学的および生物学的特性に貢献しています。
特性
CAS番号 |
31160-10-8 |
|---|---|
分子式 |
C21H24N3OP |
分子量 |
365.4 g/mol |
IUPAC名 |
N-bis(4-methylanilino)phosphoryl-4-methylaniline |
InChI |
InChI=1S/C21H24N3OP/c1-16-4-10-19(11-5-16)22-26(25,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,22,23,24,25) |
InChIキー |
NUIMACVJPXHSLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)NC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)


![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)


![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)




